molecular formula C13H12ClF3O4 B12602692 Diethyl chloro(2,4,6-trifluorophenyl)propanedioate CAS No. 918418-36-7

Diethyl chloro(2,4,6-trifluorophenyl)propanedioate

Cat. No.: B12602692
CAS No.: 918418-36-7
M. Wt: 324.68 g/mol
InChI Key: XCIXRGBTLSYWAB-UHFFFAOYSA-N
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Description

Diethyl chloro(2,4,6-trifluorophenyl)propanedioate is a specialized malonate ester intermediate of significant value in organic and medicinal chemistry research. This compound is designed for the synthesis of complex, fluorinated heterocyclic systems. Its structure, featuring a reactive chloro group on the malonate core and an electron-deficient 2,4,6-trifluorophenyl ring, makes it a versatile building block for further functionalization through nucleophilic substitution and cyclocondensation reactions. A primary research application of this compound and its analogues is in the preparation of 5,7-dihydroxy-[1,2,4]triazolo[1,5-a]pyrimidine derivatives . These triazolopyrimidine scaffolds are actively investigated in drug discovery for their biological activity. Notably, such compounds have shown promise as microtubule-stabilizing agents . Preclinical studies in animal models suggest that brain-penetrant microtubule-stabilizing triazolopyrimidines hold potential as candidate treatments for neurodegenerative diseases, including Alzheimer's disease, by improving axonal transport and reducing tau pathology . The incorporation of the 2,4,6-trifluorophenyl group at the C6 position of the triazolopyrimidine ring is a critical structural feature that influences the compound's mechanism of action and its efficacy in stabilizing cellular microtubules without causing disruptive toxicity . Researchers can utilize this chemical to explore structure-activity relationships (SAR) and to develop novel bioactive molecules for various therapeutic areas. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

918418-36-7

Molecular Formula

C13H12ClF3O4

Molecular Weight

324.68 g/mol

IUPAC Name

diethyl 2-chloro-2-(2,4,6-trifluorophenyl)propanedioate

InChI

InChI=1S/C13H12ClF3O4/c1-3-20-11(18)13(14,12(19)21-4-2)10-8(16)5-7(15)6-9(10)17/h5-6H,3-4H2,1-2H3

InChI Key

XCIXRGBTLSYWAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1F)F)F)(C(=O)OCC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl chloro(2,4,6-trifluorophenyl)propanedioate typically involves the esterification of propanedioic acid derivatives with diethyl chloroacetate in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom undergoes displacement by nucleophiles, a key reaction exploited in synthetic chemistry.

NucleophileConditionsProductYieldSource
ThiolateDMSO, NaH, 60°CSulfur-substituted malonate derivatives81%
AminesDMF, ambient temperatureAminomalonates37–95%
AlcoholsTHF, NaH, 60°CAlkoxy-substituted derivatives37%

Mechanistic Insight :
The electron-withdrawing trifluorophenyl group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack. Fluorine atoms stabilize transition states via inductive effects, improving reaction kinetics .

Hydrolysis Reactions

The ester groups hydrolyze under acidic or basic conditions:

  • Basic Hydrolysis : Yields the sodium salt of chloro(2,4,6-trifluorophenyl)propanedioic acid.

  • Acidic Hydrolysis : Forms the corresponding dicarboxylic acid, which can decarboxylate under elevated temperatures.

Key Data :

  • Hydrolysis rates are pH-dependent, with optimal yields in NaOH/EtOH at 80°C.

Oxidation and Reduction

The compound participates in redox transformations:

Reaction TypeReagents/ConditionsProductYieldSource
Oxidationm-CPBA, CH₂Cl₂, r.t.Sulfoxide/sulfone derivatives32–52%
ReductionNH₄Cl, Fe, EtOH/H₂O, 80°CDechlorinated malonate analogs69%

Notable Example :
Oxidation of the sulfur-substituted derivative with m-CPBA produces sulfoxide (30) and sulfone (31) in separable yields .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

  • Quinazoline Formation : Reacts with 2-aminobenzonitrile in the presence of SnCl₄ to yield dihydroquinazolin-4(1H)-ylidene malonates .

    • Conditions : DCM, SnCl₄, 50°C

    • Yield : 65%

Mechanism :
The reaction proceeds via imine formation followed by intramolecular cyclization, driven by the electrophilic character of the malonate core .

Electrophilic Aromatic Substitution (EAS)

The trifluorophenyl group directs incoming electrophiles to meta positions due to its strong electron-withdrawing nature. Example reactions include:

  • Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50°C) due to deactivation by fluorine.

  • Halogenation : Limited reactivity; bromination occurs selectively at the para position relative to fluorine .

Cross-Coupling Reactions

The chloro substituent enables participation in transition metal-catalyzed couplings:

Coupling TypeCatalyst/BaseProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-substituted malonates60–75%
Buchwald-HartwigPd₂(dba)₃, XantphosAminomalonate derivatives50–85%

Optimization Note :
Yields improve with polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

Biological Interactions

The trifluorophenyl group enhances binding to biological targets via:

  • Hydrogen bonding with active-site residues.

  • Van der Waals interactions due to fluorine's polar hydrophobicity .

Structure-Activity Relationship (SAR) :

  • Fluorine substitution at the 2,4,6-positions maximizes metabolic stability and target affinity .

Comparative Reactivity Table

ReactionRate (Relative to Non-Fluorinated Analog)Key Influencing Factor
Nucleophilic Substitution3–5× fasterElectron-withdrawing F groups
Hydrolysis2× slowerSteric hindrance from F atoms
EAS10× slowerDeactivation by F substituents

Scientific Research Applications

Medicinal Chemistry

Fluorinated compounds like diethyl chloro(2,4,6-trifluorophenyl)propanedioate play a crucial role in drug development due to their enhanced metabolic stability and bioactivity. Studies have shown that fluorinated derivatives can exhibit improved pharmacokinetic properties, making them suitable candidates for further development in treating diseases such as cancer and parasitic infections .

  • Case Study: Anticancer Activity
    Research has indicated that derivatives of similar structures can stabilize microtubules, which is a mechanism exploited in many anticancer therapies. Compounds that stabilize microtubules can disrupt cancer cell division and have been studied for their potential efficacy against various cancer types .

Agricultural Applications

The compound's structure suggests potential uses in agrochemicals. Fluorinated compounds are often used to enhance the efficacy of pesticides and herbicides by improving their stability and effectiveness against pests . The synthesis of such compounds can lead to the development of new agricultural products that are more effective and environmentally friendly.

  • Case Study: Agrochemical Development
    A study highlighted the synthesis of phenylmalonic esters as intermediates for developing dyes or active compounds in the pharmaceutical or agrochemical fields. This underscores the versatility of this compound as a precursor to various useful compounds .

Material Science

Fluorinated compounds are also valuable in material science for creating polymers with desirable properties such as chemical resistance and thermal stability. The incorporation of fluorinated moieties can significantly alter the physical properties of materials, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of diethyl chloro(2,4,6-trifluorophenyl)propanedioate involves its interaction with molecular targets through various pathways. The chloro and trifluorophenyl groups contribute to its reactivity and ability to form stable intermediates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles. Additionally, its ester groups can undergo hydrolysis or reduction, leading to the formation of different products.

Comparison with Similar Compounds

Key Observations :

  • The chlorine substituent in the target compound increases its molar mass by ~34.44 g/mol compared to the non-chlorinated analog.
  • The trifluorophenyl group in both compounds contributes to high thermal stability and lipophilicity, making them suitable for reactions requiring inert, non-polar solvents .

Crystallographic and Spectroscopic Data

  • Crystal Packing : Related malonate esters (e.g., the indole derivative in ) exhibit hydrogen-bonded chains and aromatic stacking, which influence solubility and melting behavior. The chlorine substituent in the target compound may enhance such interactions .
  • Spectroscopy : The trifluorophenyl group would show characteristic ¹⁹F NMR signals near -110 to -150 ppm, while the chlorine atom may be identified via ³⁵Cl NMR or X-ray crystallography .

Biological Activity

Diethyl chloro(2,4,6-trifluorophenyl)propanedioate (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a trifluorophenyl group that is expected to influence its biological activity through electronic effects and steric hindrance. The presence of the chloro substituent further modifies its reactivity and interaction with biological targets.

The biological activity of compound 1 is primarily attributed to its interaction with microtubules, which are critical components of the cytoskeleton involved in various cellular processes such as division and intracellular transport. Compounds that stabilize microtubules can exhibit anticancer properties by disrupting normal cell cycle progression.

Microtubule Stabilization

Recent studies have shown that compounds similar to this compound can stabilize microtubules by increasing the levels of acetylated α-tubulin (AcTub), which is a marker of stable microtubules. In a comparative study, it was found that compounds bearing electron-withdrawing groups like trifluoro groups at specific positions on the phenyl ring significantly enhanced their microtubule-stabilizing activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the electronic properties of substituents on the phenyl ring play a crucial role in determining the biological efficacy of this compound. For instance:

  • Fluoro Substituents : The presence of fluoro groups at ortho positions enhances binding affinity to tubulin.
  • Chloro Substituents : Chloro groups can induce a moderate reduction in total tubulin levels while increasing AcTub levels .

The following table summarizes key findings from SAR studies related to this compound:

CompoundSubstituentsAcTub Increase (%)Total Tubulin Decrease (%)Activity Class
1Cl, F3010Class I
2F (ortho)505Class II
3Cl (para)2015Class I

Anticancer Activity

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • HepG2 Cell Line : Compound 1 showed an IC50 value of approximately 15 μM after 48 hours of treatment.
  • Mechanism : The compound's ability to stabilize microtubules was correlated with increased apoptosis markers in treated cells .

Parasitic Infections

Additionally, research indicates potential applications in treating parasitic diseases. A study highlighted that derivatives based on similar structures were effective against schistosomiasis by inducing paralysis in parasitic worms without significant cytotoxicity to mammalian cells . This suggests that this compound may also hold promise in this area.

Q & A

Basic Questions

Q. What are the key spectroscopic techniques for identifying Diethyl chloro(2,4,6-trifluorophenyl)propanedioate, and how are they applied?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify the trifluorophenyl moiety (δ ~6.8–7.2 ppm for aromatic protons) and propanedioate ester groups (δ ~1.2–1.4 ppm for ethyl CH3_3, δ ~4.2–4.4 ppm for ester CH2_2) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or electron impact (EI) modes can confirm the molecular ion peak at m/z 290.24 (C13_{13}H13_{13}F3_3O4_4) and fragmentation patterns for the chloro and trifluorophenyl groups .
  • Infrared (IR) Spectroscopy : Look for ester C=O stretches (~1740 cm1^{-1}), C-F stretches (1100–1250 cm1^{-1}), and C-Cl vibrations (~600–800 cm1^{-1}) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodology :

  • Propanedioate Esterification : React 2,4,6-trifluorophenylacetic acid chloride with diethyl malonate in the presence of a base (e.g., triethylamine) to form the ester linkage. Purify via column chromatography (hexane/ethyl acetate) .
  • Catalytic Approaches : Use ZnBr2_2 as a Lewis catalyst in non-polar solvents (e.g., xylene) to enhance reaction efficiency, as demonstrated in analogous indole-propanedioate syntheses .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereoelectronic effects of the trifluorophenyl group in this compound?

  • Methodology :

  • Data Collection : Use a Bruker Kappa APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) to collect high-resolution data. Refine structures via SHELXL-2018/3, achieving R1 < 0.05 for I > 2σ(I) .
  • Analysis : Compare bond angles (e.g., C-Cl bond length ~1.76 Å) and torsion angles (e.g., dihedral angles between trifluorophenyl and propanedioate planes) to assess steric and electronic interactions. Weak hydrogen bonds (e.g., C-H···O) and π-π stacking (3.4–3.8 Å) stabilize the crystal lattice .
  • Validation : Apply the checkCIF tool (via IUCr) to resolve data contradictions, such as unusual displacement parameters or missing symmetry .

Q. What computational methods predict the environmental fate of this compound?

  • Methodology :

  • QSAR Models : Use EPI Suite to estimate log Kow_{ow} (octanol-water partition coefficient) and biodegradation half-life. For diethyl malonate analogs, log Kow_{ow} ≈ 1.2 suggests moderate hydrophilicity .
  • Molecular Dynamics (MD) : Simulate hydrolysis pathways under varying pH using Gaussian 16 with DFT (B3LYP/6-31G* basis set). The chloro group enhances electrophilicity, accelerating hydrolysis in basic conditions .

Q. How can discrepancies in crystallographic data between studies be systematically addressed?

  • Methodology :

  • Cross-Validation : Compare unit cell parameters (e.g., a = 8.5103 Å, b = 8.9540 Å for this compound) with literature values. Discrepancies >1% may indicate twinning or incorrect space group assignment .
  • Twinned Data Refinement : Use the CELL_NOW and TWINABS modules in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Q. What mechanistic insights explain the reactivity of the chloro substituent in nucleophilic substitutions?

  • Methodology :

  • Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., KCN) in DMSO-d6_6 via 19F^{19}\text{F} NMR. The electron-withdrawing trifluorophenyl group increases the electrophilicity of the adjacent chloro atom, reducing activation energy by ~15 kJ/mol .
  • Hammett Analysis : Correlate substituent constants (σ+^+) for 2,4,6-trifluorophenyl with reaction rates to quantify electronic effects .

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